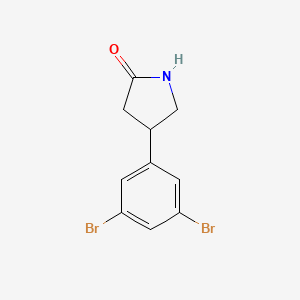

4-(3,5-Dibromophenyl)pyrrolidin-2-one

Description

4-(3,5-Dibromophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a central five-membered lactam ring substituted at the 4-position with a 3,5-dibromophenyl group. Bromine substituents confer distinct electronic and steric properties, influencing solubility, lipophilicity, and receptor-binding interactions. For example, 3,5-dibromophenyl derivatives like 1-(3,5-dibromophenyl)ethanone (CAS 14401-73-1) are utilized as intermediates in organic synthesis .

Properties

Molecular Formula |

C10H9Br2NO |

|---|---|

Molecular Weight |

318.99 g/mol |

IUPAC Name |

4-(3,5-dibromophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9Br2NO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14) |

InChI Key |

DCPYRNRAKWSURY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC(=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

General Approaches

The preparation of 4-(3,5-Dibromophenyl)pyrrolidin-2-one typically involves:

- Formation of the pyrrolidin-2-one ring via cyclization of suitable precursors.

- Introduction of the 3,5-dibromophenyl substituent either before or after ring closure.

- Use of reduction, substitution, or coupling reactions to install the aryl group.

Azido Ester Reduction and Ring Closure Method

One well-documented approach involves:

- Starting from methyl 4-azido-2-phenylbutanoate derivatives.

- Reduction of the azido group to an amine using catalytic hydrogenation (e.g., Pd/C catalyst in methanol under flow hydrogenation conditions).

- Subsequent intramolecular cyclization under heating to form the pyrrolidin-2-one ring.

This method yields 3-phenylpyrrolidin-2-one derivatives and can be adapted for substituted phenyl groups such as 3,5-dibromophenyl by using the corresponding azido ester precursors.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azido ester reduction | Pd/C catalyst, MeOH, flow hydrogenation | ~100% | Complete conversion to amine |

| Ring closure (cyclization) | Heating (temperature not specified) | Variable | Yields similar to batch process |

Reference: Arkivoc 2024, Brunotte et al.

Multicomponent Reactions (MCR) for Pyrrolidin-2-one Derivatives

- Multicomponent reactions involving aromatic aldehydes, amines, and β-ketoesters or dioxovalerates can yield substituted pyrrolidin-2-ones.

- For example, reaction of aromatic aldehydes (potentially 3,5-dibromobenzaldehyde), aniline or other amines, and ethyl 2,4-dioxovalerate in acidic solvents (glacial acetic acid or ethanol) produces 4-substituted 3-hydroxy-3-pyrroline-2-ones.

- Subsequent reaction with aliphatic amines under optimized conditions leads to trisubstituted pyrrolidine-2,3-dione derivatives.

- Although this method is demonstrated with acetyl and phenyl substituents, it is adaptable for brominated aromatic substituents.

| Reactants | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Aromatic aldehyde (1.5 equiv) | Glacial acetic acid or ethanol | RT to reflux | 67-80% | Higher aldehyde concentration improves yield |

| Aniline (1 equiv) | ||||

| Ethyl 2,4-dioxovalerate (1 equiv) |

*Reference: PMC, 2022

Pyrrolidine-Catalyzed Condensation Reactions

- Pyrrolidine itself can act as an organocatalyst in condensation reactions between 2-aminoacetophenone and substituted benzaldehydes.

- Although this method primarily synthesizes 2-aryl-2,3-dihydroquinolin-4(1H)-ones, the use of pyrrolidine as a catalyst and mild reaction conditions (ethanol-water solvent, 50°C) indicates the feasibility of pyrrolidinone ring formation under green chemistry protocols.

- This approach may be adapted for 3,5-dibromobenzaldehyde to yield corresponding pyrrolidin-2-one derivatives.

| Catalyst (mol%) | Solvent | Temperature | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 20 | EtOH:H2O (1:1) | 50°C | 5-8 | 84-96 | High yields with substituted benzaldehydes |

*Reference: J Adv Sci Res, 2022

Amide Formation via Isocyanate and Pyrrolidine Derivatives

- Another synthetic route involves the reaction of pyrrolidine derivatives with aryl isocyanates to form N-substituted pyrrolidine carboxamides.

- For 4-(3,5-dibromophenyl)pyrrolidin-2-one, a related approach could be the reaction of 3,5-dibromophenyl isocyanate with pyrrolidine or its derivatives.

- Typical conditions include stirring in dichloromethane at 0°C to room temperature, followed by solvent evaporation and purification by flash chromatography.

- This method provides high yields (90-95%) of the desired amides and could be adapted for the target compound.

| Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrrolidine (1.1 equiv) | DCM | 0°C to RT | 10 min | 90-95 | Flash chromatography purification |

*Reference: Royal Society of Chemistry supporting info

Comparative Data Table of Preparation Methods

| Method | Key Reactants/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Azido ester reduction + cyclization | Methyl 4-azido-2-(3,5-dibromophenyl)butanoate, Pd/C, MeOH, heat | ~80-100 | High conversion, scalable flow process | Requires azido precursor synthesis |

| Multicomponent reaction (MCR) | 3,5-Dibromobenzaldehyde, amines, ethyl 2,4-dioxovalerate, acetic acid | 67-80 | One-pot, mild conditions | Optimization needed for brominated substrates |

| Pyrrolidine-catalyzed condensation | 2-aminoacetophenone, 3,5-dibromobenzaldehyde, pyrrolidine, EtOH:H2O | 84-96 | Green solvent, high yield | Primarily for quinolinone derivatives, adaptation required |

| Isocyanate coupling | Pyrrolidine, 3,5-dibromophenyl isocyanate, DCM | 90-95 | Rapid, high yield, mild conditions | Requires isocyanate availability |

Mechanistic Insights and Optimization Notes

- The azido ester reduction proceeds via catalytic hydrogenation to convert the azide to an amine intermediate, which then undergoes intramolecular nucleophilic attack to close the lactam ring.

- Multicomponent reactions rely on initial condensation between aldehyde and amine, followed by cyclization with β-ketoester derivatives.

- Pyrrolidine catalysis involves enamine formation facilitating condensation and cyclization.

- Solvent choice significantly affects yields: ethanol and ethanol-water mixtures generally provide better outcomes than pure acetic acid for amine nucleophilicity.

- Temperature and reactant ratios are critical; slight excess of aldehyde or β-ketoester can improve yields.

- Bromine substituents may reduce nucleophilicity and require longer reaction times or modified conditions.

Chemical Reactions Analysis

4-(3,5-Dibromophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3,5-Dibromophenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

Industry: It finds applications in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group can enhance binding affinity through halogen bonding and hydrophobic interactions, while the pyrrolidinone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolidin-2-one Derivatives

(a) 4-(3,5-Difluorophenyl)pyrrolidin-2-one Derivatives

Evidence highlights the synthesis and application of fluorinated analogs, such as 1-((3-chloropyridin-4-yl)methyl)-4-(3,5-difluorophenyl)pyrrolidin-2-one (12g), which exhibited low synthetic yield (5%) but relevance as synaptic vesicle glycoprotein 2A (SV2A) ligands for positron emission tomography (PET) imaging . The 3,5-difluorophenyl group reduces steric bulk compared to bromine, enhancing binding affinity (e.g., (R)-SDM-8, a PET tracer with Ki = 8.5 nM for SV2A) . Fluorine’s electronegativity and smaller size improve metabolic stability and blood-brain barrier penetration, making these analogs preferred for neuroimaging .

(b) 4-(3,5-Dibromophenyl)pyrrolidin-2-one

Pyridin-2-one Derivatives

Pyridin-2-ones with acetylphenyl and dimethylaminophenyl substituents (e.g., compounds 1 and 2 from ) exhibit distinct polarity profiles. These derivatives, such as 1-(4-acetylphenyl)-4-(4-(dimethylamino)phenyl)pyridin-2-one, prioritize polar interactions due to their electron-donating groups, contrasting with the brominated pyrrolidinone’s hydrophobic character .

Comparative Data Table

Key Research Findings and Implications

- Synthetic Challenges : Low yields (e.g., 5% for 12g) suggest brominated analogs may face reactivity issues during alkylation or cyclization steps .

- Applications: Fluorinated pyrrolidinones dominate neuroimaging due to favorable pharmacokinetics, whereas brominated derivatives may find utility in non-CNS targets or as synthetic intermediates .

Biological Activity

4-(3,5-Dibromophenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dibromophenyl group, which may enhance its interaction with biological targets. This article aims to summarize the biological activity of 4-(3,5-Dibromophenyl)pyrrolidin-2-one, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 4-(3,5-Dibromophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials include appropriate brominated phenyl precursors and pyrrolidine derivatives. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

The mechanism by which 4-(3,5-Dibromophenyl)pyrrolidin-2-one exerts its biological effects is believed to involve interactions with various molecular targets such as enzymes and receptors. The dibromophenyl moiety may facilitate enhanced binding affinity to specific proteins, influencing pathways related to cancer and antimicrobial activities.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of cancer cell lines such as A549 (human lung adenocarcinoma) and others.

- Case Study : In a study involving various pyrrolidine derivatives, it was found that compounds similar to 4-(3,5-Dibromophenyl)pyrrolidin-2-one demonstrated cytotoxic effects against A549 cells with varying degrees of potency compared to standard chemotherapeutics like cisplatin. The viability post-treatment was assessed using the MTT assay, revealing that some derivatives led to a reduction in cell viability by over 30% at concentrations around 100 µM .

Antimicrobial Activity

The antimicrobial potential of 4-(3,5-Dibromophenyl)pyrrolidin-2-one has also been explored, particularly against multidrug-resistant strains of bacteria.

- Research Findings : In vitro studies have indicated that certain pyrrolidine derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus, including strains resistant to methicillin . The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 3.12 to 12.5 µg/mL, suggesting promising antimicrobial properties .

Comparative Analysis

A comparative analysis of 4-(3,5-Dibromophenyl)pyrrolidin-2-one with other similar compounds reveals its unique structural features that may contribute to its biological efficacy.

| Compound Name | Anticancer Activity (A549) | Antimicrobial Activity (MIC) |

|---|---|---|

| 4-(3,5-Dibromophenyl)pyrrolidin-2-one | Moderate | Effective against S. aureus |

| Compound A (similar structure) | High | Low |

| Compound B (different substitutions) | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.